molecular formula C13H23NO2Si B8106755 Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate

Cat. No.: B8106755
M. Wt: 253.41 g/mol
InChI Key: BKQNBIYQHSCSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is a specialized organic compound characterized by its unique structure, which includes a tert-butyl group, a trimethylsilyl group, an ethynyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring The azetidine ring can be synthesized through cyclization reactions of amino alcohols or amino ketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or organometallic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it useful in understanding biological processes and pathways.

Medicine: In the field of medicine, this compound may have potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary, but they often include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • Tert-butyl 3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate

  • Tert-butyl 3-((trimethylsilyl)ethynyl)oxetane-1-carboxylate

  • Tert-butyl 3-((trimethylsilyl)ethynyl)thiazolidine-1-carboxylate

Uniqueness: Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate stands out due to its azetidine ring, which provides a unique structural framework compared to other similar compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl 3-(2-trimethylsilylethynyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)16-12(15)14-9-11(10-14)7-8-17(4,5)6/h11H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQNBIYQHSCSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.